

An In-depth Technical Guide to Diethyl Iminodicarboxylate in Organic Chemistry

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Compound of Interest

Compound Name: Diethyl Iminodicarboxylate

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Introduction

Diethyl iminodicarboxylate, also known as diethyl iminodicarbonate or azamalonate ester, is a versatile reagent in organic synthesis. Its structure features a central nitrogen atom bonded to two ethoxycarbonyl groups, making it a useful precursor for the introduction of a protected amino group. While often overshadowed by its more reactive analogue, diethyl azodicarboxylate (DEAD), **diethyl iminodicarboxylate** offers a stable and selective alternative for various chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, key reactions, and applications, with a focus on its utility in research and drug development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of **diethyl iminodicarboxylate** is essential for its effective use in the laboratory. Key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	19617-44-8	[1]
Molecular Formula	C ₆ H ₁₁ NO ₄	[1]
Molecular Weight	161.16 g/mol	[1]
Appearance	White to off-white low melting solid	[2]
Melting Point	49-54 °C	[2]
Boiling Point	132-134 °C at 15 mmHg	[3]
IUPAC Name	ethyl N-(ethoxycarbonyl)carbamate	[1][2]

Synthesis of Diethyl Iminodicarboxylate

The synthesis of **diethyl iminodicarboxylate** is not as commonly reported as that of its azo-counterpart, diethyl azodicarboxylate. One potential synthetic route involves the reaction of ethyl chloroformate with ammonia.

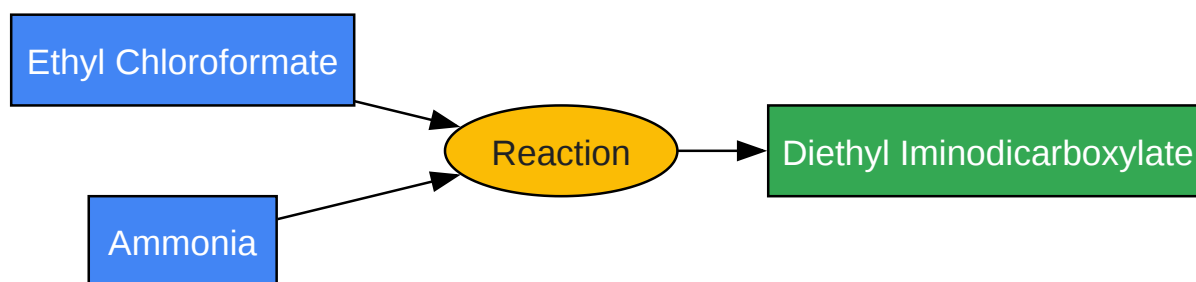
Experimental Protocol: Synthesis from Ethyl Chloroformate and Ammonia

Materials:

- Ethyl chloroformate
- Aqueous ammonia
- Anhydrous diethyl ether
- Anhydrous sodium sulfate

Procedure:

- In a well-ventilated fume hood, a solution of ethyl chloroformate in anhydrous diethyl ether is cooled in an ice bath.
- A stoichiometric excess of concentrated aqueous ammonia is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction mixture is then washed with water to remove ammonium salts.
- The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield crude **diethyl iminodicarboxylate**, which can be further purified by recrystallization or vacuum distillation.



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Figure 1: Synthesis of **Diethyl Iminodicarboxylate**.

Key Reactions and Experimental Protocols

Diethyl iminodicarboxylate serves as a valuable nucleophile in a variety of reactions, most notably in N-alkylation and Michael additions.

N-Alkylation Reactions

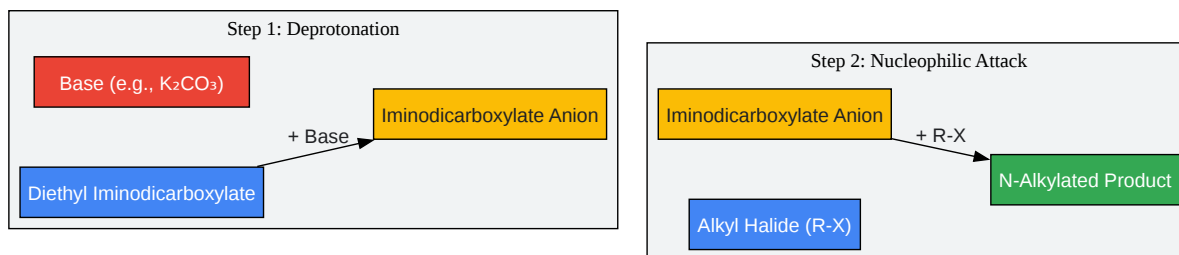
The nitrogen atom in **diethyl iminodicarboxylate** is nucleophilic and can be readily alkylated using various alkylating agents, such as alkyl halides. This reaction provides a convenient method for the synthesis of N-protected secondary amines.

Materials:

- **Diethyl iminodicarboxylate**
- Benzyl bromide
- Potassium carbonate
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate
- Brine

Procedure:

- To a stirred solution of **diethyl iminodicarboxylate** in anhydrous DMF, potassium carbonate is added.
- Benzyl bromide is then added dropwise at room temperature.
- The reaction mixture is heated to 60-70 °C and stirred for several hours until the starting material is consumed (monitored by TLC).
- After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the N-benzylated **diethyl iminodicarboxylate**.



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Figure 2: General mechanism of N-alkylation.

Michael Addition Reactions

As a soft nucleophile, the deprotonated form of **diethyl iminodicarboxylate** can participate in Michael (1,4-conjugate) additions to α,β -unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

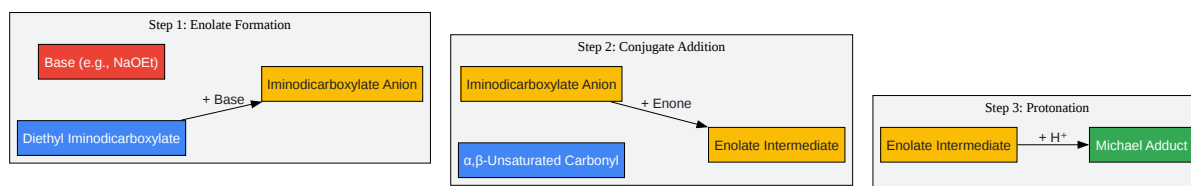
Materials:

- **Diethyl iminodicarboxylate**
- Methyl vinyl ketone
- Sodium ethoxide
- Anhydrous ethanol
- Saturated aqueous ammonium chloride

Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared.
- **Diethyl iminodicarboxylate** is added to the stirred solution at room temperature.

- The mixture is cooled in an ice bath, and methyl vinyl ketone is added dropwise.
- The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography.



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Figure 3: General mechanism of Michael addition.

Spectroscopic Data

The structural elucidation of **diethyl iminodicarboxylate** and its reaction products relies on standard spectroscopic techniques.

^1H NMR Spectroscopy

The proton NMR spectrum of **diethyl iminodicarboxylate** is expected to show a triplet for the methyl protons (CH_3) and a quartet for the methylene protons (CH_2) of the ethyl groups, along

with a broad singlet for the N-H proton. The chemical shifts will be influenced by the electronegativity of the neighboring atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the carbonyl carbons, the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **diethyl iminodicarboxylate** will likely show a molecular ion peak, although it may be of low intensity. The fragmentation pattern is expected to involve the loss of ethoxy groups, ethyl groups, and other characteristic fragments.

Applications in Drug Development

While specific examples of marketed drugs synthesized using **diethyl iminodicarboxylate** are not as prevalent as those using DEAD, its role as a protected amine synthon makes it a valuable tool in medicinal chemistry. The N-alkylation and Michael addition reactions provide routes to complex nitrogen-containing molecules, which are common scaffolds in pharmaceuticals. For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been synthesized and screened for their anticancer and antimicrobial activities.^[4]

Conclusion

Diethyl iminodicarboxylate is a stable and versatile reagent for the introduction of a protected amino group in organic synthesis. Its utility in N-alkylation and Michael addition reactions, coupled with its relative stability, makes it a valuable tool for researchers and scientists in both academic and industrial settings, including drug development. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will enable its effective application in the synthesis of complex organic molecules.

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